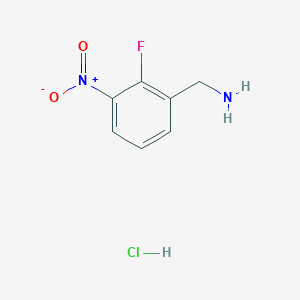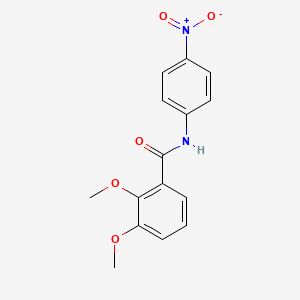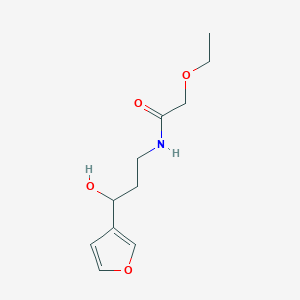
5-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole" is a novel molecule that incorporates several structural motifs known for their biological activities. The 1,2,4-oxadiazole core is a heterocyclic compound that has been extensively studied for its potential in drug development due to its versatility and presence in compounds with various pharmacological activities . The molecule also contains a pyrazole moiety, which is another important pharmacophore in medicinal chemistry, often associated with antimicrobial and anticancer properties . Additionally, the presence of a piperidine ring is noteworthy as it is frequently found in bioactive molecules, including those with antimicrobial activity .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides . In the case of compounds with a pyrazole moiety, the synthesis may involve the introduction of the pyrazole group into the oxadiazole ring, as seen in the synthesis of 2-(thioether/sulfone)-5-pyrazolyl-1,3,4-oxadiazole derivatives . The synthesis of similar compounds with piperidine rings often includes the reaction of chloromethylated precursors with piperidine in the presence of a base .
Molecular Structure Analysis
The molecular structure of the compound is likely to be characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques would provide detailed information about the molecular framework, including the positions of the substituents and the nature of the heterocyclic systems present in the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The oxadiazole ring is known for its nucleophilic sites, which can undergo various chemical reactions, including substitution and addition . The sulfonyl group attached to the piperidine ring could also be a site for chemical modification, potentially leading to the synthesis of a diverse array of derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would include its solubility in organic solvents and water, melting point, and stability under different conditions. These properties are crucial for determining the compound's suitability for further development as a pharmaceutical agent. The presence of the sulfonyl group and the piperidine ring could affect the compound's polarity and, consequently, its solubility profile . The stability of the oxadiazole ring under physiological conditions would also be an important factor to consider .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Evaluation : The compound 5-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole and its derivatives have been synthesized and evaluated for various biological activities. One study involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were assessed for their butyrylcholinesterase (BChE) inhibitory activity and subjected to molecular docking studies to determine their binding affinity with the human BChE protein. The compounds showed significant interactions with key amino acid residues, suggesting potential therapeutic applications (Khalid et al., 2016).
Antimicrobial and Antitubercular Properties : Another research focused on benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activities. Molecular docking studies were conducted against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) to understand the compounds' mode of inhibition. Certain compounds demonstrated good antibacterial activity against various bacterial strains and showed potential as antitubercular agents (Shingare et al., 2022).
Anticancer Evaluation
Anticancer Activities : The anticancer activities of derivatives containing the 1,3,4-oxadiazole moiety have been extensively studied. One research found that derivatives with piperazine substituents exhibited significant anticancer activity across various cancer cell lines, highlighting their potential as therapeutic agents (Turov, 2020). Another study synthesized 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anticancer activities, finding moderate cytotoxicity against breast cancer cell lines and suggesting further investigation into their therapeutic potential (Redda & Gangapuram, 2007).
Molecular Structure Investigations
Structural Analysis : The molecular structures of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized and analyzed using X-ray crystallography, Hirshfeld, and DFT calculations. The study provided insights into the intermolecular interactions and electronic properties of the compounds, contributing to a better understanding of their potential biological activities (Shawish et al., 2021).
Eigenschaften
IUPAC Name |
5-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-11-16(12(2)20-19-11)27(23,24)22-6-3-4-13(9-22)8-15-18-17(21-25-15)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVYXZPGJXRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)
![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)
![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)
![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)





